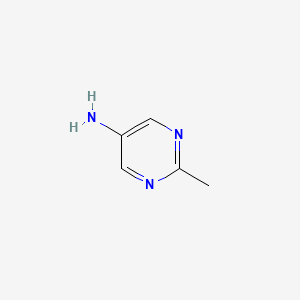

5-Amino-2-methylpyrimidine

Description

The exact mass of the compound 2-Methylpyrimidin-5-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPRNGGSKJHOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304310 | |

| Record name | 2-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39889-94-6 | |

| Record name | 39889-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Aminopyrimidine Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-2-methylpyrimidine

The pyrimidine ring is a foundational heterocyclic motif in medicinal and materials chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound. In drug discovery, the aminopyrimidine scaffold is a "privileged structure," frequently appearing in approved therapeutics targeting a wide range of diseases, from cancers to cardiovascular and infectious diseases.[1][2] Its utility stems from the unique arrangement of nitrogen atoms, which act as hydrogen bond acceptors and donors, facilitating precise interactions with biological targets.[3]

This guide focuses on a specific, yet important, derivative: 5-Amino-2-methylpyrimidine (CAS No. 39889-94-6). While not as extensively documented as some of its isomers, this compound represents a valuable building block for chemical synthesis. Its distinct substitution pattern—an amino group at the 5-position and a methyl group at the 2-position—offers a unique electronic and steric profile for researchers exploring novel molecular architectures. This document provides a comprehensive overview of its known properties, a plausible synthetic strategy based on established heterocyclic chemistry principles, its expected spectroscopic signature, and its potential applications for researchers in drug development and materials science.

Core Chemical and Physical Properties

5-Amino-2-methylpyrimidine is a solid, water-soluble organic compound that serves primarily as a chemical intermediate.[4] While extensive experimental data is not widely published, its fundamental properties can be summarized from supplier data and computational models.

| Property | Value | Source |

| IUPAC Name | 2-Methylpyrimidin-5-amine | [5] |

| Synonyms | 5-Amino-2-methylpyrimidine, 2-Methyl-5-pyrimidinamine | [4][5][6] |

| CAS Number | 39889-94-6 | [4][5][6] |

| Molecular Formula | C₅H₇N₃ | [4][5] |

| Molecular Weight | 109.13 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

Synthesis and Reactivity

The synthesis of substituted aminopyrimidines is a well-established field in heterocyclic chemistry.[7][8] For 5-Amino-2-methylpyrimidine, a logical and efficient synthetic route can be designed starting from more readily available precursors. The causality behind this proposed pathway lies in the controlled manipulation of directing groups on the pyrimidine ring.

Proposed Synthetic Pathway

A plausible synthesis involves a two-step process starting from 5-Amino-4,6-dichloro-2-methylpyrimidine, which involves a reductive dehalogenation. This precursor is accessible and allows for the targeted removal of the chloro groups without affecting the core aminopyrimidine structure.

Caption: Proposed synthesis workflow for 5-Amino-2-methylpyrimidine.

Mechanistic Rationale and Experimental Causality

-

Choice of Starting Material: 5-Amino-4,6-dichloro-2-methylpyrimidine is an ideal precursor. The electron-withdrawing chloro groups activate the ring, but their primary purpose here is to serve as leaving groups. The amino group at the C5 position is less likely to be displaced compared to the halogens at the activated C4 and C6 positions.

-

Reductive Dehalogenation: This is a classic and reliable method in organic synthesis for removing halogen atoms from aromatic rings.

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity in hydrogenation and dehalogenation reactions. The palladium surface facilitates the oxidative addition of the C-Cl bond and the subsequent hydrogenolysis.

-

Hydrogen Source: Molecular hydrogen (H₂) is the most common reagent. Alternatively, transfer hydrogenation using agents like ammonium formate can be employed for operational simplicity and safety.

-

Base: A base such as triethylamine (Et₃N) or sodium acetate is crucial. It acts as a scavenger for the HCl that is generated during the reaction, preventing protonation of the basic aminopyrimidine ring which could deactivate the substrate or poison the catalyst.

-

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard methods for reductive dehalogenation.[9]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Amino-4,6-dichloro-2-methylpyrimidine (10 mmol, 1.78 g).

-

Solvent and Reagents: Add 100 mL of ethanol, followed by triethylamine (22 mmol, 3.0 mL). Stir the mixture until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%, ~1.0 g) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.

-

Reaction Execution: Securely attach a balloon filled with hydrogen gas (H₂) to the top of the condenser. Evacuate the flask with a vacuum and backfill with nitrogen three times. Finally, replace the nitrogen atmosphere with hydrogen from the balloon.

-

Heating and Monitoring: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel to yield the final product, 5-Amino-2-methylpyrimidine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Methyl Protons (-CH₃): A sharp singlet appearing around δ 2.3-2.5 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

-

Aromatic Protons (C4-H and C6-H): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single sharp singlet further downfield, likely in the δ 8.0-8.5 ppm region.

-

Amino Protons (-NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range. The chemical shift of this peak is highly dependent on solvent and concentration, and it may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the four unique carbon environments.

-

Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

-

C5 (bearing -NH₂): This carbon's signal will be shifted upfield by the electron-donating amino group, likely appearing around δ 120-130 ppm.

-

C4 and C6: These equivalent carbons will appear downfield due to the influence of the ring nitrogens, expected in the δ 155-160 ppm range.

-

C2 (bearing -CH₃): This carbon will be the most downfield signal due to being bonded between two nitrogen atoms, likely appearing at δ > 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the amino and aromatic functionalities.

-

N-H Stretching: Two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of sharp absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

N-H Bending: A notable scissoring vibration for the primary amine around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 109, corresponding to the molecular weight of the compound.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 82) from the pyrimidine ring or the loss of a methyl radical (m/z 94), which are common fragmentation patterns for methyl-substituted nitrogen heterocycles.

Applications in Research and Drug Development

The true value of 5-Amino-2-methylpyrimidine lies in its potential as a versatile chemical building block. The aminopyrimidine core is central to numerous FDA-approved drugs, and this specific isomer offers chemists a unique starting point for creating novel derivatives.[1][3]

-

Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Imatinib, feature an aminopyrimidine core that directs the molecule into the ATP-binding pocket of the target enzyme. The amino group can be functionalized to build out vectors that target specific regions of the kinase, enhancing potency and selectivity.

-

Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining key binding interactions.

-

Intermediate for Fused Heterocycles: The amino group is a synthetic handle for constructing fused ring systems, such as purines, pteridines, or triazolopyrimidines, which are themselves important pharmacophores.[11]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyrimidines are used in the development of herbicides, fungicides, and functional organic materials.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Amino-2-methylpyrimidine is not widely available, general precautions for handling aminopyrimidine derivatives should be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3333. Available at: [Link]

-

Kobarfard, F., et al. (2013). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 169-176. Available at: [Link]

-

Ahmad, A., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry, 2014, 852393. Available at: [Link]

-

Mikhailov, A. S., et al. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6859-6862. Available at: [Link]

-

Mikhailov, A. S., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6859-6862. Available at: [Link]

-

Banu, H., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1565-1579. Available at: [Link]

-

001Chemical. (n.d.). CAS No. 39889-94-6, 2-Methylpyrimidin-5-amine. Retrieved from [Link]

-

ChemBK. (2024). 5-Methyl-2-aminopyrimidine. Retrieved from [Link]

-

Kumar, D., et al. (2013). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Serbian Chemical Society, 78(9), 1293-1302. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8235. Available at: [Link]

-

Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 20(4), 2667-2677. Available at: [Link]

-

Wiley. (n.d.). Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylpyridine. Retrieved from [Link]

-

Loba Chemie. (2021). 2-AMINO-5-METHYLPYRIDINE For Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley.

-

Ostrovskyi, D., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 62. Available at: [Link]

-

Whittaker, N., & Jones, T. S. G. (1951). A new synthesis and the chemical properties of 5-aminopyrimidine. Journal of the Chemical Society, 1565-1570. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, Fifth Edition. Google Books.

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. guidechem.com [guidechem.com]

- 5. 001chemical.com [001chemical.com]

- 6. CAS 39889-94-6 | 3H32-1-C4 | MDL MFCD09608109 | 5-Amino-2-methylpyrimidine | SynQuest Laboratories [synquestlabs.com]

- 7. wiley.com [wiley.com]

- 8. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 9. 2-Methyl-5-pyrimidinamine CAS#: 39889-94-6 [amp.chemicalbook.com]

- 10. 39889-94-6 | 5-Amino-2-methylpyrimidine | Amines | Ambeed.com [ambeed.com]

- 11. A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 5-Amino-2-methylpyrimidine

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous biologically active molecules.[1] The precise arrangement of atoms and functional groups on this heterocyclic ring dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.[2] Therefore, the unambiguous structural elucidation of novel pyrimidine derivatives, such as 5-amino-2-methylpyrimidine, is not merely a procedural step but a fundamental prerequisite for advancing new therapeutic agents. This guide provides a comprehensive, technically-grounded framework for the structural characterization of 5-amino-2-methylpyrimidine, leveraging a multi-faceted analytical approach. It is designed for researchers, scientists, and drug development professionals who require not just procedural steps, but a deep understanding of the causality behind experimental choices.

Foundational Strategy: A Multi-Technique, Self-Validating Approach

The elucidation of a molecular structure is akin to solving a complex puzzle. Relying on a single analytical technique can lead to ambiguity and, in the worst case, incorrect structural assignment. A robust and trustworthy characterization relies on the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. For 5-amino-2-methylpyrimidine, our strategy integrates three core techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of atoms and establish the carbon-hydrogen framework.

The workflow for this integrated approach is outlined below.

Caption: Integrated workflow for the structural elucidation of 5-amino-2-methylpyrimidine.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. It provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass measurement, allowing for the confident determination of the elemental formula.[3] This is the first test of any proposed structure; if the mass doesn't match, the structure is incorrect.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of 5-amino-2-methylpyrimidine (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Calibration: Calibrate the mass spectrometer using a suitable reference compound (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy across the desired m/z range.[3]

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI). This is a "hard" ionization technique that provides valuable fragmentation data, which can be used to piece together the structure.[4]

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺·).

-

Analyze the isotopic pattern to confirm the presence and number of nitrogen atoms.

-

Propose elemental formulas for the molecular ion using the accurate mass measurement (typically within 5 ppm error).

-

Interpret the major fragmentation peaks to gain structural insights.[5]

-

Data Presentation & Interpretation

The molecular formula for 5-amino-2-methylpyrimidine is C₅H₇N₃.

| Parameter | Expected Value | Rationale & Interpretation |

| Molecular Weight | 109.13 g/mol | Calculated from the atomic weights of C, H, and N. |

| Molecular Ion (M⁺·) | m/z = 109 | The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.[6] |

| High-Resolution Mass | 109.0640 | This value allows for the unambiguous determination of the elemental formula C₅H₇N₃. |

| Key Fragment Ion | m/z = 108 | Loss of a hydrogen radical (M-1), a common fragmentation for amines.[7] |

| Key Fragment Ion | m/z = 94 | Loss of a methyl radical (M-15) from the molecular ion. |

| Key Fragment Ion | m/z = 82 | Potential loss of HCN from the pyrimidine ring, a characteristic fragmentation pathway for nitrogen heterocycles.[8] |

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups within a molecule.[9] For 5-amino-2-methylpyrimidine, we are specifically looking for evidence of the amine (N-H) bonds and the aromatic-like C=N and C=C bonds of the pyrimidine ring. The absence of certain peaks (e.g., a strong C=O stretch) is as informative as the presence of others.[10]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Film Method: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

ATR Method: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.[11]

-

-

Background Scan: Perform a background scan with no sample in the beam path (or with a clean salt plate/ATR crystal). This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Expected Appearance | Assignment | Rationale & Interpretation |

| 3400–3250 | Two medium peaks | N-H asymmetric & symmetric stretching | The presence of two distinct peaks in this region is characteristic of a primary amine (-NH₂).[12] |

| 3100–3000 | Weak to medium peaks | Aromatic C-H stretching | Corresponds to the C-H bonds on the pyrimidine ring. |

| 3000–2850 | Weak to medium peaks | Aliphatic C-H stretching | Corresponds to the C-H bonds of the methyl group. |

| ~1650 | Medium to strong peak | N-H scissoring (bending) | Confirms the presence of the primary amine group. |

| 1600–1450 | Multiple strong peaks | C=C and C=N stretching | These absorptions are characteristic of the pyrimidine ring vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[13] ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The combination of these, often supplemented with 2D NMR experiments, allows for the unambiguous assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5–10 mg of 5-amino-2-methylpyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate the signals to determine the relative ratios of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Data Presentation & Interpretation

The structure of 5-amino-2-methylpyrimidine with atom numbering for NMR assignment is shown below.

Caption: Structure and numbering scheme for 5-amino-2-methylpyrimidine.

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~8.0 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in identical chemical environments, appearing as a single peak. Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl group protons appear as a singlet as there are no adjacent protons to couple with. |

Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |

| ~165 | C-2 | This carbon is attached to two nitrogen atoms and the methyl group, resulting in a significant downfield shift. |

| ~158 | C-4, C-6 | These two carbons are equivalent and are deshielded by the adjacent ring nitrogens. |

| ~135 | C-5 | The carbon attached to the amino group. The amino group has a shielding effect compared to the other ring carbons. |

| ~24 | -CH₃ | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |

Conclusion: Synthesizing a Definitive Structural Assignment

The structural elucidation of 5-amino-2-methylpyrimidine is achieved through the logical and systematic integration of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy.

-

Mass Spectrometry establishes the correct molecular formula of C₅H₇N₃ (MW = 109.13).

-

IR Spectroscopy confirms the presence of a primary amine (-NH₂) group and the pyrimidine ring .

-

NMR Spectroscopy provides the definitive connectivity, showing a methyl group , an amino group , and two equivalent protons on a pyrimidine ring, consistent with the proposed structure.

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure. This self-validating, multi-technique approach is a cornerstone of modern chemical analysis, ensuring the scientific integrity required for advancing research and development in the pharmaceutical sciences.

References

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. RSC. Retrieved from [Link]

-

Wäschenbach, L., et al. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 409(28), 6545-6563. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Purohit, P., & Gupta, R. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 450-452. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Journal of Chemical Technology and Biotechnology. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

-

YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

CrystEngComm. (2015). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2021). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Retrieved from [Link]

-

Brieflands. (2016). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]

-

International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Amino-2-methylpyrimidine, 95% Purity, C5H7N3, 5 grams. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Retrieved from [Link]

-

MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). IR handout. Retrieved from [Link]

-

DergiPark. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Certificate of Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rsc.org [rsc.org]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. article.sapub.org [article.sapub.org]

- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

A-Z Guide to Spectroscopic Analysis of 5-Amino-2-methylpyrimidine

Abstract: The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research.[1] For heterocyclic compounds such as 5-Amino-2-methylpyrimidine, a key building block in medicinal chemistry, a combination of spectroscopic techniques provides the necessary evidence to verify molecular structure and purity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Amino-2-methylpyrimidine, supported by detailed experimental protocols and expert interpretation.

Introduction: The Molecular Blueprint

5-Amino-2-methylpyrimidine is a vital heterocyclic amine prevalent in the synthesis of bioactive molecules and pharmaceutical agents.[2][3] Its structural integrity is paramount to the efficacy and safety of downstream applications. Spectroscopic methods are indispensable for creating a detailed molecular "blueprint," allowing for unambiguous identification and quality assessment.[1] This document serves as a technical resource for researchers, offering a comprehensive examination of the compound's characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, enabling the elucidation of the carbon-hydrogen framework.[1]

Molecular Structure for NMR Assignment

For clarity in the following sections, the atoms of 5-Amino-2-methylpyrimidine are numbered as shown below. This standardized numbering is crucial for accurate signal assignment.

Caption: Numbering scheme for 5-Amino-2-methylpyrimidine.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule.

Interpretation & Causality: The ¹H NMR spectrum of 5-Amino-2-methylpyrimidine in a solvent like DMSO-d₆ typically displays three distinct signals. The two aromatic protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp singlet. Its downfield chemical shift (around 8.0 ppm) is characteristic of protons attached to an electron-deficient aromatic ring. The protons of the amino group (-NH₂) appear as a broad singlet, as their chemical shift can be variable and they often undergo exchange with trace amounts of water in the solvent. The methyl group (-CH₃) protons appear as a sharp singlet further upfield, consistent with an alkyl group attached to an aromatic system.

Table 1: ¹H NMR Data for 5-Amino-2-methylpyrimidine (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.02 | Singlet | 2H | H4, H6 |

| ~5.95 | Broad Singlet | 2H | -NH₂ |

| ~2.35 | Singlet | 3H | -CH₃ (C7) |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Amino-2-methylpyrimidine and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) within a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.

-

Shimming: The magnetic field is automatically shimmed to achieve maximum homogeneity, which is critical for high-resolution spectra.

-

Acquisition: A standard one-dimensional ¹H pulse program is executed. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The spectrum is then referenced to the residual solvent peak (DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Interpretation & Causality: The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments. The C2 carbon, being attached to two nitrogen atoms and the methyl group, is significantly deshielded and appears furthest downfield. The C4 and C6 carbons are equivalent and appear as a single peak. The C5 carbon, bearing the amino group, is observed at a distinct chemical shift. Finally, the methyl carbon (C7) is the most shielded and appears at the highest field (lowest ppm value), which is typical for sp³-hybridized carbons.

Table 2: ¹³C NMR Data for 5-Amino-2-methylpyrimidine (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162.1 | C2 | Attached to two electronegative N atoms. |

| ~152.5 | C4, C6 | Equivalent aromatic carbons adjacent to N atoms. |

| ~120.8 | C5 | Carbon bearing the electron-donating amino group. |

| ~24.7 | C7 (-CH₃) | Typical sp³ methyl carbon attached to an aromatic ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Tune the spectrometer's probe to the ¹³C frequency.

-

Acquisition: A standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Processing: The data is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction). The spectrum is referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups by measuring the vibrations of chemical bonds.[1]

Interpretation & Causality: The IR spectrum of 5-Amino-2-methylpyrimidine provides clear evidence for its key functional groups. The most prominent features are the sharp, distinct peaks in the 3200-3400 cm⁻¹ region, which correspond to the symmetric and asymmetric stretching vibrations of the primary amine (N-H) bonds. The presence of the pyrimidine ring is confirmed by C=N and C=C stretching vibrations within the aromatic region (1500-1650 cm⁻¹). The C-H stretching of the methyl group and aromatic ring are observed around 2900-3100 cm⁻¹.

Table 3: Key IR Absorption Bands for 5-Amino-2-methylpyrimidine (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3430 - 3300 | Strong, Sharp | N-H | Asymmetric & Symmetric Stretch |

| ~3050 | Medium | Aromatic C-H | Stretch |

| ~2950 | Medium | Methyl C-H | Stretch |

| ~1630 | Strong | C=N | Ring Stretch |

| 1580 - 1450 | Strong-Medium | C=C | Aromatic Ring Stretch |

| ~1380 | Medium | C-H | Methyl Bend |

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 5-Amino-2-methylpyrimidine powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.[1]

Interpretation & Causality: Under Electron Ionization (EI) conditions, 5-Amino-2-methylpyrimidine will readily lose an electron to form the molecular ion (M⁺), which will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.13 g/mol ). A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common process for nitrogen heterocycles, leading to a significant fragment ion.

Table 4: MS Data for 5-Amino-2-methylpyrimidine (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 109 | High | [M]⁺ (Molecular Ion) |

| 82 | Moderate | [M - HCN]⁺ |

| 67 | Low | Further fragmentation |

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway of 5-Amino-2-methylpyrimidine in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: A minute quantity of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The collective data from NMR, IR, and MS provides a robust and self-validating spectroscopic profile for 5-Amino-2-methylpyrimidine. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy validates the presence of the critical amine and pyrimidine functional groups, and mass spectrometry confirms the molecular weight and provides insight into its structural stability. This multi-technique approach is essential for ensuring the identity, purity, and quality of 5-Amino-2-methylpyrimidine in research and development settings.

References

-

MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

International Journal of Scientific Research and Engineering Development. (2025). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. Retrieved from [Link]

-

PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Retrieved from [Link]

Sources

5-Amino-2-methylpyrimidine CAS number and identifiers

An In-Depth Technical Guide to 5-Amino-2-methylpyrimidine: Properties, Synthesis, and Applications in Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-2-methylpyrimidine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While this molecule itself is a specific building block, its structural motif is central to a wide array of biologically active compounds. This document will delve into its fundamental identifiers, physicochemical properties, synthetic routes, and its role as a scaffold in the development of novel therapeutics. We will also explore the broader context of aminopyrimidines to provide field-proven insights for researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Identity

Precise identification of a chemical entity is the foundation of all scientific research and development. For 5-Amino-2-methylpyrimidine, several key identifiers are used to ensure unambiguous communication and sourcing.

The primary identifier is the CAS (Chemical Abstracts Service) Registry Number, which is unique to this specific chemical structure.

Table 1: Core Identifiers for 5-Amino-2-methylpyrimidine

| Identifier | Value |

| CAS Number | 39889-94-6[1] |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol [1] |

| IUPAC Name | 2-methylpyrimidin-5-amine |

| Canonical SMILES | CC1=NC=C(C=N1)N |

| InChI Key | Not readily available |

It is crucial for researchers to distinguish 5-Amino-2-methylpyrimidine from its isomers, which may have vastly different chemical and biological properties. Notable isomers include 2-Amino-5-methylpyrimidine (CAS 50840-23-8)[] and 4-Amino-2-methylpyrimidine. Furthermore, related structures such as 4-Amino-5-aminomethyl-2-methylpyrimidine (an important intermediate in Vitamin B1 synthesis) should not be confused with the title compound[3][4].

Physicochemical Properties and Characterization

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for 5-Amino-2-methylpyrimidine is not widely published, we can infer key characteristics based on its structure and data from related aminopyrimidines.

Table 2: Predicted and Known Physicochemical Properties

| Property | Value/Information | Source/Rationale |

| Appearance | Likely a solid at room temperature | Based on related aminopyrimidines |

| Purity | Commercially available up to 95% | [1] |

| Melting Point | 153-155 °C for the related 2-Amino-5-methylpyrimidine | [5] |

| Boiling Point | Not readily available | |

| Solubility | Expected to have some solubility in water and polar organic solvents | The amino and pyrimidine groups can participate in hydrogen bonding. |

Analytical Characterization

For any research application, verification of the compound's identity and purity is paramount. Standard analytical techniques for the characterization of 5-Amino-2-methylpyrimidine and related compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the positions of the methyl and amino groups on the pyrimidine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-developed HPLC method is critical for quality control in both research and manufacturing settings. For related amino acids and nucleotides, HPLC with fluorescence detection (HPLC-FLD) after derivatization is a common analytical method[6].

Synthesis of Aminopyrimidine Scaffolds

The synthesis of substituted aminopyrimidines is a well-established field in organic chemistry, driven by their utility as pharmaceutical intermediates. While a specific, scalable synthesis for 5-Amino-2-methylpyrimidine is not prominently featured in the literature, general methods for producing such scaffolds are applicable.

A common and versatile approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted amidine.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing substituted 2-aminopyrimidines, which can be adapted for the synthesis of 5-Amino-2-methylpyrimidine.

Caption: Generalized workflow for the synthesis of 2-aminopyrimidine derivatives.

This one-step, microwave-assisted method offers an efficient route to various 5- and 6-substituted 2-aminopyrimidines by reacting β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base like potassium carbonate[7].

For more complex pyrimidines, such as the Vitamin B1 intermediate 4-amino-5-aminomethyl-2-methylpyrimidine, multi-step syntheses are employed. One scalable process involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine and subsequent hydrogenation[4][8].

Applications in Drug Discovery and Development

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry. Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl ring makes it a common core in a vast number of approved drugs[9][10]. Pyrimidine derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties[11].

While specific applications of 5-Amino-2-methylpyrimidine are not extensively documented, its structure makes it a valuable building block for creating libraries of novel compounds for screening against various biological targets. The amino group provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Role as a Pharmacophore

The aminopyrimidine motif is present in numerous FDA-approved drugs, highlighting its importance in interacting with biological targets[10]. For instance, pyrimidine-based drugs are used in oncology, for treating infectious diseases, and in managing neurological disorders[9][10]. The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-methylpyrimidine and its derivatives.

General Safety and Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For powdered substances, a respirator may be necessary to avoid inhalation[12][13].

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[12].

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[14]. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[12].

The following diagram outlines the standard safety workflow for handling chemical reagents in a laboratory setting.

Caption: Standard laboratory safety workflow for handling chemical compounds.

Conclusion and Future Outlook

5-Amino-2-methylpyrimidine is a valuable chemical building block whose full potential in drug discovery and materials science is still being explored. Its utility is derived from the broader importance of the aminopyrimidine scaffold, a cornerstone of modern medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies, the demand for versatile and well-characterized intermediates like 5-Amino-2-methylpyrimidine is expected to grow. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this compound in their work, while adhering to the highest standards of scientific integrity and safety.

References

-

CP Lab Safety. 5-Amino-2-methylpyrimidine, 95% Purity, C5H7N3, 5 grams. [Link]

-

PubChem. 5-Amino-2-methylpyridine | C6H8N2 | CID 243313. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762. [Link]

-

ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

-

Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

-

RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

-

ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. [Link]

- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

ScienceDirect. Extraction and analysis of free amino acids and 5'-ribonucleotides in edible seaweeds. [Link]

- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Veeprho. 4-Amino-5-hydroxymethyl-2- methylpyrimidine Hydrochloride | CAS 13100-57-7. [Link]

-

Human Metabolome Database. Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. vliz.be [vliz.be]

- 7. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemicalbook.com [chemicalbook.com]

Pyrimidine Metabolism: A Cornerstone of Cellular Proliferation and a Key Target in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine metabolism, encompassing the de novo synthesis, salvage, and catabolism of pyrimidine nucleotides, is a fundamental biochemical process essential for life. These pathways provide the necessary building blocks for DNA and RNA synthesis, cellular bioenergetics, and the formation of essential coenzymes.[1] The intricate regulation of pyrimidine metabolism is intrinsically linked to cell cycle progression and proliferation, making it a critical area of study in both normal physiology and disease.[2][3] Dysregulation of these pathways is a hallmark of various pathologies, most notably cancer, where rapidly dividing cells exhibit an increased demand for nucleotides.[4][5][6] This dependency has rendered pyrimidine metabolism an attractive target for therapeutic intervention, leading to the development of numerous clinically significant drugs. This guide provides a comprehensive overview of pyrimidine metabolism, its biological significance, and detailed methodologies for its investigation, aimed at researchers and professionals in the field of drug development.

The Architecture of Pyrimidine Metabolism: De Novo and Salvage Pathways

Cells employ two primary routes for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.[1][7][8] The relative contribution of each pathway is dependent on the cell type, developmental stage, and proliferative status.[9]

De Novo Pyrimidine Synthesis: Building from the Ground Up

The de novo pathway constructs pyrimidine rings from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1] This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides.[1] The key enzymatic steps in mammalian de novo pyrimidine synthesis are as follows:

-

Carbamoyl Phosphate Synthesis: The pathway is initiated in the cytosol by the multifunctional enzyme CAD, which houses carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase).[10][11] CPSII catalyzes the rate-limiting step: the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[10][12]

-

Formation of Dihydroorotate: The subsequent activities of ATCase and DHOase within the CAD complex lead to the formation of dihydroorotate.[10]

-

Oxidation to Orotate: Dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate.[10][11][12] This step is unique as it links pyrimidine synthesis to the mitochondrial electron transport chain.[10]

-

Formation of Uridine Monophosphate (UMP): The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which contains orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.[10][11] This results in the formation of UMP, the first pyrimidine nucleotide produced by this pathway.

From UMP, a series of phosphorylation and conversion reactions generate other essential pyrimidine nucleotides, such as UTP and CTP, which are required for RNA synthesis, and dUTP, dCTP, and dTTP, which are the building blocks of DNA.[12]

Caption: Experimental Workflow for Uridine Rescue Assay.

Metabolic Flux Analysis using Stable Isotope Tracing

Metabolic flux analysis (MFA) with stable isotopes, such as ¹³C-labeled glucose or glutamine, is a powerful technique to quantify the flow of metabolites through the pyrimidine biosynthesis pathway. [12][13][14] General Workflow for ¹³C-MFA: [5][13]

-

Cell Culture with Labeled Substrates: Culture cells in a medium containing a ¹³C-labeled precursor (e.g., [U-¹³C]-glucose or [U-¹³C, ¹⁵N]-glutamine).

-

Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the isotopic labeling patterns of pyrimidine pathway intermediates and nucleotides using liquid chromatography-mass spectrometry (LC-MS/MS). [7][9][15][16][17]4. Flux Calculation: Use computational models to calculate the metabolic fluxes through the de novo and salvage pathways based on the measured mass isotopomer distributions.

This technique provides a dynamic view of pyrimidine metabolism and can reveal how different cellular states or drug treatments alter pathway activity.

Conclusion

Pyrimidine metabolism is a vital and highly regulated cellular process with profound implications for health and disease. Its fundamental role in providing the building blocks for nucleic acid synthesis makes it a critical pathway for proliferating cells, and consequently, a validated and highly successful target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. A thorough understanding of the intricacies of pyrimidine biosynthesis and its regulation, coupled with robust experimental methodologies, is essential for the continued development of novel and effective therapies that exploit the metabolic vulnerabilities of diseased cells. The techniques and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this critical area of cellular metabolism.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. texaschildrens.org [texaschildrens.org]

5-Amino-2-methylpyrimidine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 5-Amino-2-methylpyrimidine

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for 5-Amino-2-methylpyrimidine (CAS 39889-94-6) is not publicly available. This guide has been developed by a Senior Application Scientist to provide a robust safety framework based on data from structurally similar aminopyrimidine analogues. Researchers must treat this compound with, at a minimum, the precautions outlined herein and conduct their own risk assessment.

Introduction: A Precautionary Approach

5-Amino-2-methylpyrimidine is a heterocyclic amine of interest in synthetic chemistry and drug discovery. Its pyrimidine core is a foundational scaffold in numerous bioactive molecules. However, the absence of a specific, authoritative safety datasheet necessitates a conservative and scientifically rigorous approach to its handling. This guide synthesizes safety protocols by inferring potential hazards from well-documented, structurally related aminopyrimidines. The core principle is to manage the risks associated with the chemical class, ensuring the highest standard of safety for all laboratory personnel.

Compound Identification and Physicochemical Context

-

Chemical Name: 5-Amino-2-methylpyrimidine

-

Molecular Formula: C₅H₇N₃

-

Molecular Weight: 109.13 g/mol

-

Predicted State: Solid at room temperature.

Expert Insight: The aminopyrimidine scaffold confers specific chemical properties that inform safety protocols. The presence of basic nitrogen atoms in the pyrimidine ring and the exocyclic amino group means the compound will react with strong acids. The amino group itself suggests susceptibility to oxidation. As a solid, the primary route of unintended exposure is through the inhalation of fine dust or direct skin and eye contact.

Hazard Identification and Inferred Classification

The hazard profile for 5-Amino-2-methylpyrimidine is constructed by analyzing the GHS classifications of close structural analogues, including 2-aminopyrimidine, 4-aminopyrimidine, and 5-Amino-4,6-dichloro-2-methylpyrimidine.[4][5][6] This data consistently points toward irritant properties and potential toxicity.

Primary Inferred Hazards:

-

Skin Irritation: Expected to cause skin irritation upon contact.[4][5][6]

-

Serious Eye Irritation: Assumed to cause serious, potentially damaging, eye irritation.[4][5][6]

-

Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[4][5][6]

-

Acute Toxicity: A conservative assumption of "Harmful if swallowed or in contact with skin" is prudent, as this is a common classification for related compounds.[7]

Table 1: Inferred GHS Hazard Profile for 5-Amino-2-methylpyrimidine | Hazard Class | Inferred Hazard Statement | GHS Pictogram | Rationale & Supporting Evidence | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315: Causes skin irritation |

| Consistently listed for aminopyrimidine analogues.[4][5][6] | | Serious Eye Damage/Irritation | H319: Causes serious eye irritation | | Consistently listed for aminopyrimidine analogues.[4][5][6] | | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | | Frequently listed for solid/powdered aminopyrimidines.[4][5][6] | | Acute Toxicity (Oral) | H302: Harmful if swallowed | | A common classification for related compounds, representing a prudent assumption.[7][8] | | Acute Toxicity (Dermal) | H312: Harmful in contact with skin | | A common classification for related compounds, representing a prudent assumption.[7] |Engineering Controls and Personal Protective Equipment (PPE)

A risk-based hierarchy of controls is mandatory, prioritizing engineering solutions to minimize exposure.

Engineering Controls

-

Primary Containment: All manipulations of solid 5-Amino-2-methylpyrimidine, including weighing and transferring, must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

-

Ventilation: The laboratory must have a high rate of air exchange to ensure the dilution and removal of any potential fugitive emissions.

-

Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be unobstructed and located within a 10-second travel distance of the handling area.

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected based on the inferred hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield worn over the goggles is required for any procedure with a heightened risk of dust generation or splashing.[9]

-

Skin Protection:

-

Gloves: Nitrile or other chemical-resistant gloves are required. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination. Dispose of gloves immediately after handling the compound.[7]

-

Lab Coat: A clean, flame-resistant lab coat must be worn and kept fully fastened.

-

-

Respiratory Protection: For situations where engineering controls may be insufficient (e.g., cleaning a large spill), a NIOSH/MSHA-approved air-purifying respirator with a particulate filter is necessary.[10]

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to a strict, peer-reviewed protocol is essential for mitigating risk.

Experimental Workflow for Safe Handling

Methodology:

-

Pre-Handling Safety Check: Before retrieving the chemical, verify the fume hood is functioning correctly. Don all required PPE (goggles, gloves, lab coat). Assemble all necessary apparatus (spatulas, weigh paper, glassware) within the fume hood to minimize traffic in and out of the containment area.

-

Compound Retrieval: Allow the sealed container to warm to ambient laboratory temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could compromise the compound's stability.

-

Aliquotting and Weighing: Inside the fume hood, open the container. Use a dedicated spatula to carefully transfer the solid onto weigh paper or directly into the reaction vessel. Perform all actions slowly and deliberately to prevent aerosolizing the powder.

-

Container Sealing: Immediately after dispensing, securely recap the primary container.

-

In-Hood Work: Complete all subsequent steps, such as adding solvents, within the fume hood.

-

Decontamination: Thoroughly clean any contaminated surfaces, spatulas, or glassware. Disposable items like weigh paper and contaminated gloves must be placed directly into a designated hazardous waste bag inside the hood.

-

Post-Handling Hygiene: After completing the work and exiting the handling area, remove PPE and wash hands thoroughly with soap and water.

Diagram 1: Safe Handling Workflow

Caption: Logical workflow for responding to spills of 5-Amino-2-methylpyrimidine.

Fire-Fighting

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [11]* Hazardous Combustion Products: Fire may produce toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO). [12]* Firefighter Protection: Responders must wear full protective clothing and a self-contained breathing apparatus (SCBA). [12]

References

A comprehensive list of references is available in the source documentation.

Sources

- 1. 2-Methyl-5-pyrimidinamine CAS#: 39889-94-6 [amp.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-methylpyrimidine from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methylpyrimidine is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its synthesis from simple, readily available precursors is of significant interest for efficient and scalable drug development. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 5-amino-2-methylpyrimidine, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the different routes. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific needs, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of 5-Amino-2-methylpyrimidine in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids. Substituted pyrimidines, such as 5-amino-2-methylpyrimidine, have garnered considerable attention in the pharmaceutical industry due to their versatile biological activities. The presence of the amino group at the C5 position and the methyl group at the C2 position imparts specific electronic and steric properties to the molecule, making it a valuable synthon for the development of targeted therapeutics. Its derivatives have shown promise in a range of therapeutic areas, including oncology, virology, and neurology.

The strategic importance of this compound necessitates robust and efficient synthetic methodologies. This guide will explore the most prominent and practical approaches to its synthesis, starting from elementary and cost-effective chemical precursors.

Key Synthetic Strategies

Two principal synthetic pathways have emerged as the most viable for the preparation of 5-amino-2-methylpyrimidine:

-

Route 1: Nitration of a 2-Methylpyrimidine Precursor followed by Reduction. This classic and reliable two-step approach involves the initial synthesis of a suitable 2-methylpyrimidine, its subsequent nitration at the electron-rich C5 position, and the final reduction of the nitro group to the desired amine.

-

Route 2: Pinner-Type Cyclization with a C3 Synthon Bearing a Latent Amino Group. This strategy builds the pyrimidine ring in a single cyclization step, utilizing acetamidine as the N-C-N component and a three-carbon unit that already contains a protected or precursor form of the C5-amino group.

This guide will delve into the mechanistic details and practical considerations of each of these routes.

Route 1: The Nitration-Reduction Pathway

This pathway is arguably the most established and adaptable method for the synthesis of 5-amino-2-methylpyrimidine. It offers a clear and stepwise progression to the target molecule.

Synthesis of the 2-Methylpyrimidine Precursor

The initial step involves the construction of the 2-methylpyrimidine core. A common and efficient method is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. For the synthesis of 2-methylpyrimidine, acetamidine is the ideal amidine component.

Diagram of the Pinner Synthesis for 2-Methylpyrimidine:

Caption: Pinner synthesis of 2-methylpyrimidine.

Nitration of 2-Methylpyrimidine

The subsequent step is the regioselective nitration of 2-methylpyrimidine at the C5 position. The pyrimidine ring is generally electron-deficient; however, the C5 position is the most susceptible to electrophilic attack.

Mechanism of Nitration:

The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

Diagram of the Nitration of 2-Methylpyrimidine:

Caption: Electrophilic nitration of 2-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Methyl-5-nitropyrimidine

A detailed experimental procedure for a similar nitration of a pyridine derivative can be found in the synthesis of 2-methyl-5-nitropyridine.[1] While the specific conditions for 2-methylpyrimidine may require optimization, the general approach is analogous.

Reduction of 2-Methyl-5-nitropyrimidine

The final step in this pathway is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

Common Reduction Methods:

-